molecular formula C19H19FN2O2 B2733533 2-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide CAS No. 2034526-40-2

2-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide

Cat. No.: B2733533
CAS No.: 2034526-40-2
M. Wt: 326.371
InChI Key: ROYFZPWHXLSNBL-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is an acetamide derivative featuring a 4-fluorophenyl group and a hydroxyethyl-indole moiety. The indole core is substituted with a methyl group at the 1-position and occupies the 5-position on the aromatic ring.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-22-9-8-14-11-15(4-7-17(14)22)18(23)12-21-19(24)10-13-2-5-16(20)6-3-13/h2-9,11,18,23H,10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYFZPWHXLSNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: Starting with a suitable indole precursor, the indole ring is functionalized to introduce the necessary substituents.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Hydroxyethylacetamide Linkage: The final step involves the coupling of the indole and fluorophenyl intermediates with an acetamide derivative under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the acetamide linkage can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like AlCl3 (aluminium chloride) or FeCl3 (ferric chloride).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

Antitumor Activity

The structure of 2-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide indicates potential antitumor activity. Modifications in the phenyl and indole groups have been shown to enhance cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant growth inhibition in HT29 colon cancer cells.

Antimicrobial Evaluation

In vitro studies on derivatives similar to this compound have evaluated their ability to inhibit biofilm formation in bacterial cultures. Results indicated that certain structural features enhance antibacterial activity, suggesting that modifications in the fluorophenyl and indole components could improve efficacy.

Cytotoxicity Assays

Another study assessed the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was critical for enhancing cytotoxicity, indicating that the fluorophenyl and indole moieties in this compound might similarly influence its antitumor properties.

Data Tables

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction processes.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences from the target compound:

Compound Name / ID Key Substituents/Modifications Structural Differences vs. Target Compound
N-(2-(2-((4-fluorophenyl)(hydroxy)methyl)-1H-indol-3-yl)ethyl)acetamide (5j) Hydroxybenzyl group on indole; 3-position indole substitution Lacks 1-methylindole; hydroxybenzyl instead of hydroxyethyl
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37) 4-Chlorobenzoyl, 5-methoxyindole, sulfonamide linkage Sulfonamide vs. acetamide; chlorobenzoyl substitution
2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-imidazo[2,1-b]thiazol-5-yl]pyridin-2-yl}acetamide Imidazothiazole-pyridine scaffold Heterocyclic core replaces indole-hydroxyethyl group
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methylpyrimidin-1-yl)acetamide (CID-49671233) Pyridazine-pyrimidine system Nitrogen-rich heterocycles vs. indole
2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide (Y206-8490) Ethoxyphenyl, fluorophenethyl chain Ethoxy group replaces hydroxy; lacks indole moiety

Physicochemical Properties

  • LogP Values :
    • Y206-8490 : logP = 2.74, indicative of moderate lipophilicity .
    • Target Compound : Predicted to have lower logP due to the polar hydroxyethyl group, enhancing aqueous solubility compared to ethoxy analogs.

Metabolic Stability and Pharmacokinetics

  • Fluorophenyl Substituents : Evidence from indomethacin analogs suggests that fluorophenyl groups improve metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Hydroxyethyl Group: The hydroxyethyl moiety in the target compound may increase susceptibility to Phase II metabolism (e.g., glucuronidation) compared to non-polar substituents.

Key Research Findings

Structural Flexibility : Replacement of the indole core with heterocycles (e.g., imidazothiazole in ) alters binding interactions but may compromise selectivity.

Fluorophenyl Advantage : The 4-fluorophenyl group is a common pharmacophore for enhancing metabolic stability and target affinity .

Hydroxyethyl vs. Hydroxybenzyl : The hydroxyethyl chain in the target compound may offer better conformational flexibility than the bulkier hydroxybenzyl group in 5j .

Biological Activity

2-(4-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide, commonly referred to as a derivative of indole-based compounds, has garnered attention in recent pharmacological research due to its potential biological activities. This compound is characterized by the presence of a fluorophenyl group and an indole moiety, which are known to enhance biological interactions. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the hydroxyl group enhances hydrogen bonding capabilities, which may facilitate binding to specific receptors or enzymes involved in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit certain kinases and phosphatases, leading to altered cellular signaling pathways.
  • Modulation of Receptor Activity : The compound may act as an antagonist or agonist at various receptors, including serotonin and dopamine receptors, which are crucial in neuropharmacology.

Biological Activity Overview

Biological Activity IC50 Value (µM) Target Study Reference
Antitumor Activity4.2A375 Cell Line
Cytotoxicity20HepG2 Cell Line
Kinase Inhibition0.067Aurora-A Kinase
Receptor ModulationVariesSerotonin/Dopamine Receptors

Case Study 1: Antitumor Efficacy

A study conducted by Huang et al. evaluated the antitumor effects of various indole derivatives, including this compound. This compound demonstrated significant cytotoxicity against A375 melanoma cells with an IC50 value of 4.2 µM, indicating potent antitumor activity. The mechanism was attributed to apoptosis induction and cell cycle arrest at the S phase.

Case Study 2: Hepatotoxicity Assessment

In a hepatotoxicity assessment involving HepG2 cells, the compound displayed an IC20 value > 40 µM, suggesting low cytotoxicity against liver cells. This property is crucial for its potential therapeutic applications, as it indicates a favorable safety profile when considering systemic administration.

Research Findings

Recent research has highlighted the multifaceted nature of this compound's biological activity. For instance:

  • Antimicrobial Activity : Preliminary screenings revealed that the compound exhibits inhibitory effects against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) below 20 µM in select analogs, making it a candidate for further development in treating resistant strains.
  • Neuropharmacological Effects : The modulation of serotonin and dopamine receptors suggests potential applications in treating mood disorders or neurodegenerative diseases.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how is reaction progress monitored?

Answer:
The synthesis typically involves a multi-step pathway, including:

  • Condensation of 1-methyl-1H-indol-5-yl derivatives with fluorophenyl acetamide intermediates.
  • Hydroxylation at the ethyl side chain under controlled pH and temperature.
    Reaction progress is monitored using thin-layer chromatography (TLC) for intermediate verification and NMR spectroscopy for structural confirmation at each stage. Post-synthesis, HPLC ensures purity .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm proton environments and carbon frameworks.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹).
  • X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .

Advanced: How can computational methods guide SAR studies for this compound?

Answer:

  • Molecular Docking: Tools like AutoDock Vina predict binding affinities with targets (e.g., serotonin receptors, kinases) by simulating ligand-protein interactions.
  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with functional groups.
  • MD Simulations: Assess conformational stability in biological environments (e.g., lipid bilayer penetration) .

Advanced: How to address discrepancies in reported biological activities across studies?

Answer:

  • Standardize Assay Conditions: Use identical cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent controls.
  • Orthogonal Validation: Pair enzymatic assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assay).
  • Meta-Analysis: Adjust for variables like purity (>95% by HPLC), batch-to-batch variability, and metabolite interference .

Basic: What purification strategies are effective post-synthesis?

Answer:

  • Column Chromatography: Silica gel with gradient elution (e.g., hexane/ethyl acetate) isolates intermediates.
  • Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) for high-purity crystals.
  • Distillation (if volatile): For low-molecular-weight byproducts .

Advanced: How to optimize reaction yield using design of experiments (DOE)?

Answer:

  • Parameter Screening: Vary temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd).
  • Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions.
  • Real-Time Monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction kinetics .

Advanced: What in vivo experimental designs are suitable for pharmacokinetic studies?

Answer:

  • Dosing Regimens: Test oral vs. intraperitoneal administration in rodent models.
  • LC-MS/MS Analysis: Quantify plasma concentrations and metabolites (e.g., hydroxylated derivatives).
  • Compartmental Modeling: Calculate pharmacokinetic parameters (e.g., t₁/₂, AUC) using software like Phoenix WinNonlin .

Basic: How to assess thermal stability and degradation pathways?

Answer:

  • Thermogravimetric Analysis (TGA): Measures mass loss under controlled heating (e.g., 25–300°C).
  • Differential Scanning Calorimetry (DSC): Identifies phase transitions (e.g., melting points) and exothermic decomposition.
  • Accelerated Stability Studies: Store at 40°C/75% RH for 6 months and analyze degradation products via HPLC-MS .

Advanced: How to resolve stereochemical uncertainties in the hydroxyethyl moiety?

Answer:

  • Chiral HPLC: Separate enantiomers using columns like Chiralpak AD-H.
  • Circular Dichroism (CD): Compare experimental spectra with simulated data for R/S configurations.
  • Single-Crystal XRD: Determine absolute configuration if crystalline .

Advanced: What strategies mitigate off-target effects in cellular assays?

Answer:

  • CRISPR Knockout Models: Validate target specificity by comparing wild-type vs. gene-edited cells.
  • Selectivity Profiling: Screen against panels of related enzymes/receptors (e.g., kinase or GPCR panels).
  • Proteomics: Use SILAC labeling to identify unintended protein interactions .

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